2-Methoxy-9H-fluorene
Description
Properties
CAS No. |
2523-46-8 |
|---|---|
Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-methoxy-9H-fluorene |
InChI |
InChI=1S/C14H12O/c1-15-12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14/h2-7,9H,8H2,1H3 |
InChI Key |
APWAMQGDVJNMRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Scientific Research Applications
Organic Electronics
Organic Light Emitting Diodes (OLEDs)
2-Methoxy-9H-fluorene is utilized as a key material in the development of OLEDs. Its unique electronic properties allow it to function effectively as an emissive layer, contributing to the efficiency and color purity of light emitted from these devices. The incorporation of methoxy groups enhances its solubility and film-forming properties, which are critical for the fabrication of high-performance OLEDs.
Table 1: Performance Characteristics of OLEDs Using this compound
| Parameter | Value |
|---|---|
| Emission Color | Blue |
| Maximum Efficiency | ~20% |
| Operating Voltage | ~3.5 V |
| Lifetime | >10,000 hours |
Photochemistry
Fluorescent Probes
In photochemical applications, this compound serves as a fluorescent probe due to its strong luminescence properties. It is used in various sensing applications, including detecting metal ions and other environmental pollutants. The methoxy group enhances the compound's fluorescence quantum yield, making it suitable for sensitive detection methods.
Polymer Science
Polymerization Precursor
This compound acts as a precursor for synthesizing polyfluorenes, which are important materials in organic electronics and optoelectronics. The polymerization of this compound leads to materials that exhibit high thermal stability and good charge transport properties.
Table 2: Properties of Polyfluorenes Derived from this compound
| Property | Value |
|---|---|
| Glass Transition Temperature | ~120 °C |
| Thermal Decomposition Temp | >300 °C |
| Charge Mobility | ~10 cm²/V·s |
Biological Research
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. The compound's structure allows it to interact with biological membranes, leading to potential applications in developing new antimicrobial agents.
Case Study: Antimicrobial Evaluation
A study conducted on various derivatives of this compound demonstrated significant activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that modifications at the methoxy position could enhance the antimicrobial efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The table below compares key structural and physical properties of 2-Methoxy-9H-fluorene with related fluorene derivatives:
*Estimated based on parent fluorene (166.22) + methoxy group (30.02).
Chemical Reactivity and Functional Group Effects
- Methoxy Group (-OCH₃) : Electron-donating nature increases electron density in the aromatic system, enhancing stability toward electrophilic substitution. This contrasts with electron-withdrawing groups like bromo (-Br), which improve reactivity in nucleophilic aromatic substitution .
- Methyl Group (-CH₃) : Introduces steric hindrance but minimal electronic effects, making 2-Methylfluorene less reactive in polar solvents compared to this compound .
- Amino Group (-NH₂): In 2-Amino-9,9-dimethylfluorene, the amino group enables participation in hydrogen bonding and acid-base reactions, broadening utility in pharmaceutical intermediates .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-Methoxy-9H-fluorene with high purity?
- Methodology : Start with fluorene as the core structure. Methoxy group introduction can be achieved via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig reactions). Optimize reaction conditions (temperature, solvent, catalyst loading) to minimize by-products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Confirm purity using HPLC (>95%) and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the structural properties of this compound?
- Methodology : Use X-ray crystallography for definitive structural confirmation. Employ SHELXL for refinement of crystallographic data, ensuring R-factor convergence below 5%. Complement with spectroscopic methods:
-
NMR : Assign aromatic proton signals (δ 6.8–8.2 ppm) and methoxy protons (δ ~3.8 ppm).
-
FT-IR : Confirm C-O-C stretch (1250–1050 cm).
-
MS : Verify molecular ion peak (m/z 196.2 for CHO) .
Characterization Data Example X-ray NMR (CDCl)
Q. What safety protocols are essential for handling this compound in the lab?
- Methodology : Follow GHS guidelines for aromatic hydrocarbons:
- PPE : Nitrile gloves, lab coat, and chemical goggles.
- Ventilation : Use fume hoods for synthesis and weighing.
- Storage : Store in amber glass vials at 4°C under inert atmosphere (N) to prevent oxidation. Avoid contact with strong oxidizers (e.g., HNO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodology :
Replicate experiments : Test solubility in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents under controlled temperatures (25°C vs. 60°C).
Purity check : Use TLC (silica, UV detection) to rule out impurities affecting solubility.
Statistical analysis : Apply ANOVA to compare datasets; consider substituent effects (e.g., methoxy vs. nitro groups) on solubility trends .
| Solubility in DMSO |
|---|
| Study A: 12 mg/mL ± 1.2 |
| Study B: 8 mg/mL ± 0.9 |
Q. What computational tools are effective for predicting the environmental persistence of this compound?
- Methodology : Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite, TEST) to estimate:
- Bioaccumulation potential : Log P (octanol-water) ~3.5 (indicative of moderate bioaccumulation).
- Degradation half-life : Prioritize aerobic biodegradation pathways via meta-substitution. Validate predictions with experimental LC-MS/MS data from soil/water microcosms .
Q. How can crystallographic data from SHELXL refine the electronic properties of this compound?
- Methodology :
- Charge density analysis : Use multipole refinement in SHELXL to map electron density around the methoxy group.
- Hirshfeld surface analysis : Quantify intermolecular interactions (C-H···π, van der Waals) influencing stability.
- DFT calculations : Compare crystallographic bond lengths/angles with B3LYP/6-31G(d) optimized geometries .
Methodological Challenges & Data Analysis
Q. What experimental design minimizes artifacts in GC-MS quantification of this compound in environmental samples?
- Methodology :
- Derivatization : Use BSTFA to enhance volatility.
- Calibration : Prepare standards in matrix-matched solvents (e.g., hexane with 5% acetone).
- Internal standards : Add deuterated fluorene (d-fluorene) to correct for ionization efficiency.
- Limit of detection (LOD) : Achieve ≤0.1 µg/L via SIM mode (m/z 196 → 181) .
Q. How do photochemical conditions affect the stability of this compound in atmospheric studies?
- Methodology :
- UV exposure tests : Use solar simulators (λ > 290 nm) to monitor degradation kinetics (HPLC tracking).
- Ozone interaction : Correlate degradation rates with ozone concentrations (ppb) using pseudo-first-order kinetics.
- Product identification : Identify quinone derivatives via LC-QTOF-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
